molecular formula C12H14ClN3OS B1622529 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-53-4

5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1622529
CAS No.: 588673-53-4
M. Wt: 283.78 g/mol
InChI Key: FPEPBEYRTZLFDV-UHFFFAOYSA-N
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Description

5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with a complex structure that includes a triazole ring, a phenoxy group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenol with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects. The phenoxy group and triazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring and a thiol group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its analogs .

Properties

IUPAC Name

3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-7-6-9(13)4-5-10(7)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEPBEYRTZLFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407384
Record name 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588673-53-4
Record name 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

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